3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that features a bromine atom and a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which could imply involvement in pathways related to carbon–carbon bond formation .
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds .
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving free radical bromination and nucleophilic substitution
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate signaling pathways, leading to changes in cellular behavior . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific proteins and enzymes is crucial for its role in biochemical reactions and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-bromo-5-iodopyridine), organoboron compound (e.g., 4-(trifluoromethyl)phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but is generally between 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: Besides the Suzuki–Miyaura coupling, it can participate in other coupling reactions like the Heck reaction and Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol), and temperatures around 50-80°C.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water or acetone), and temperatures around 25-50°C.
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., ethanol), and temperatures around 0-25°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure can result in different reactivity and biological activity profiles .
Properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHQKSQZWMKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735028 | |
Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-01-9 | |
Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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